(N,N'-Dibutylcarbamimidoyl)selanyl
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Overview
Description
Selenourea, N,N’-dibutyl- is an organoselenium compound characterized by the presence of selenium in its molecular structureSelenourea, N,N’-dibutyl- is particularly interesting due to its potential antioxidant and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenourea, N,N’-dibutyl- typically involves the reaction of dibutylamine with selenium-containing reagents. One common method is the reaction of dibutylamine with selenium dioxide (SeO₂) in the presence of a reducing agent such as sodium borohydride (NaBH₄). The reaction is carried out under controlled conditions to ensure the formation of the desired selenourea compound .
Industrial Production Methods
Industrial production of selenourea, N,N’-dibutyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Selenourea, N,N’-dibutyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or other selenium-containing oxidation products.
Reduction: Reduction reactions can convert selenourea to its corresponding selenide or other reduced forms.
Substitution: Selenourea can participate in substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of selenourea can yield selenoxides, while reduction can produce selenides. Substitution reactions can result in various organoselenium compounds with different functional groups .
Scientific Research Applications
Selenourea, N,N’-dibutyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of selenium-containing heterocycles and other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties, which can protect cells from oxidative stress.
Medicine: Studied for its cytotoxic effects on cancer cells, making it a potential candidate for anticancer drug development.
Industry: Utilized in the production of materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of selenourea, N,N’-dibutyl- involves its interaction with cellular components, leading to various biological effects. In the context of its antioxidant activity, the compound can scavenge free radicals and reduce oxidative stress. Its cytotoxic effects on cancer cells are believed to involve the induction of cell cycle arrest and apoptosis, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Selenourea, N,N’-dibutyl- can be compared with other similar compounds such as:
Thiourea, N,N’-dibutyl-: Contains sulfur instead of selenium and exhibits different chemical and biological properties.
Urea, N,N’-dibutyl-: Lacks the selenium atom and has distinct reactivity and applications.
Selenourea, N,N’-dimethyl-: A smaller analog with different steric and electronic characteristics
The uniqueness of selenourea, N,N’-dibutyl- lies in its selenium content, which imparts unique chemical reactivity and potential biological activities not observed in its sulfur or oxygen analogs.
Properties
CAS No. |
39645-73-3 |
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Molecular Formula |
C9H19N2Se |
Molecular Weight |
234.23 g/mol |
InChI |
InChI=1S/C9H19N2Se/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H,10,11) |
InChI Key |
IUYGXUQLZMJVOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=NCCCC)[Se] |
Origin of Product |
United States |
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